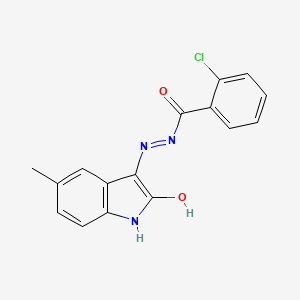
4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as CBO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. CBO belongs to the family of oxazolone derivatives and has been studied extensively for its biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its biological and pharmacological activities. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to possess significant antibacterial and antifungal activities. In addition, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its anticancer properties and has been found to induce apoptosis in cancer cells.
Wirkmechanismus
The exact mechanism of action of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its biological activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit significant biochemical and physiological effects. In animal studies, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to reduce inflammation, pain, and fever. It has also been shown to exhibit significant antibacterial and antifungal activities. In addition, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is its potent anti-inflammatory, analgesic, and antipyretic activities. This makes it a valuable tool for studying the inflammatory response and for developing new anti-inflammatory drugs. Another advantage of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is its significant antibacterial and antifungal activities, which make it a potential candidate for developing new antibiotics. However, one of the limitations of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of research could focus on the development of new anti-inflammatory drugs based on the structure of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. Another area of research could focus on the development of new antibiotics based on the antibacterial and antifungal activities of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one and its potential as an anticancer agent. Overall, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a promising compound with significant potential for scientific research and drug development.
Synthesemethoden
The synthesis of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 2-amino-4-fluorophenol with 2-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. The overall reaction can be represented as follows:
Eigenschaften
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-13-4-2-1-3-11(13)9-14-16(20)21-15(19-14)10-5-7-12(18)8-6-10/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEERMTYTFQOMPI-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(4-tert-butylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5771892.png)
![ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate](/img/structure/B5771898.png)
![2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione](/img/structure/B5771906.png)






![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)
![methyl 4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5771990.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide](/img/structure/B5771995.png)
